molecular formula C15H16N2 B2780600 9-Ethyl-N-methyl-9H-carbazol-3-amine CAS No. 1348069-76-0

9-Ethyl-N-methyl-9H-carbazol-3-amine

Cat. No.: B2780600
CAS No.: 1348069-76-0
M. Wt: 224.307
InChI Key: XVXNETSCJSQSCN-UHFFFAOYSA-N
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Description

9-Ethyl-N-methyl-9H-carbazol-3-amine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring . This compound has a molecular formula of C15H16N2 and a molecular weight of 224.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 9-Ethyl-N-methyl-9H-carbazol-3-amine typically involves the reaction of 9-ethyl-9H-carbazole with methylamine under specific conditions. One common method involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . Another method includes the reaction of dimethyl malonate with ethylenediamine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

9-Ethyl-N-methyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

    Condensation: It can form Schiff bases when reacted with aldehydes or ketones in the presence of an acid catalyst.

Comparison with Similar Compounds

9-Ethyl-N-methyl-9H-carbazol-3-amine can be compared with other carbazole derivatives such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of carbazole derivatives in scientific research.

Properties

IUPAC Name

9-ethyl-N-methylcarbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXNETSCJSQSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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